(5E)-3-(3-chlorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione
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Overview
Description
(5E)-3-(3-chlorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a nitrobenzyl group, and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3-chlorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione typically involves a multi-step process:
Formation of the Imidazolidine-2,4-dione Core: This step involves the reaction of urea with a suitable diketone under acidic or basic conditions to form the imidazolidine-2,4-dione ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative.
Attachment of the Nitrobenzyl Group: The nitrobenzyl group is typically introduced via a nucleophilic aromatic substitution reaction, where a nitrobenzyl halide reacts with the imidazolidine-2,4-dione core.
Formation of the Benzylidene Linkage: The final step involves the condensation of the intermediate with a suitable aldehyde to form the benzylidene linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of various substituted imidazolidine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of inhibitors or modulators of specific biological pathways.
Materials Science: Its structural properties may make it useful in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving oxidative stress or enzyme inhibition.
Mechanism of Action
The mechanism of action of (5E)-3-(3-chlorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may also interact with specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Similar in having a chlorinated aromatic ring but lacks the imidazolidine-2,4-dione core.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Similar in having a complex structure but used primarily as a plasticizer.
Uniqueness
(5E)-3-(3-chlorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione is unique due to its combination of a chlorophenyl group, a nitrobenzyl group, and an imidazolidine-2,4-dione core, which imparts specific chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[[4-[(3-nitrophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O5/c24-17-4-2-5-18(13-17)26-22(28)21(25-23(26)29)12-15-7-9-20(10-8-15)32-14-16-3-1-6-19(11-16)27(30)31/h1-13H,14H2,(H,25,29)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUPHCUWADCLIR-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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